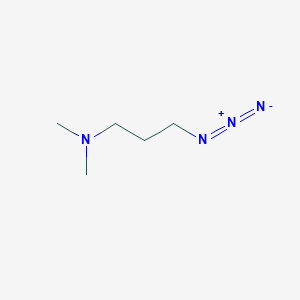

(3-Azidopropyl)dimethylamine

説明

Structure

3D Structure

特性

分子式 |

C5H12N4 |

|---|---|

分子量 |

128.18 g/mol |

IUPAC名 |

3-azido-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C5H12N4/c1-9(2)5-3-4-7-8-6/h3-5H2,1-2H3 |

InChIキー |

UGCQSNBUMGFAFD-UHFFFAOYSA-N |

正規SMILES |

CN(C)CCCN=[N+]=[N-] |

製品の起源 |

United States |

Synthetic Methodologies and Preparative Strategies for 3 Azidopropyl Dimethylamine

Approaches for Azide (B81097) Group Incorporation into Alkylamine Systems

The introduction of an azide moiety into an alkylamine framework is a critical transformation in organic synthesis, providing a versatile handle for further chemical modifications, such as "click" chemistry. sigmaaldrich.com The choice of synthetic route often depends on the availability of starting materials, desired scale, and functional group tolerance.

A prevalent and straightforward method for synthesizing (3-Azidopropyl)dimethylamine (B6283571) involves the SN2 reaction between a 3-halogenated-N,N-dimethylpropylamine and an azide salt. masterorganicchemistry.com This pathway is often preferred due to the commercial availability of the halogenated precursors, such as (3-chloropropyl)dimethylamine. The reaction mechanism involves the displacement of the halide ion by the nucleophilic azide anion. masterorganicchemistry.com

Nucleophilic Substitution of Halogenated Propylamines with Azide Sources

Optimization of Azidation Conditions

The efficiency of the nucleophilic substitution is highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and time. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly employed as they effectively solvate the cation of the azide salt while leaving the azide anion relatively free to act as a nucleophile. masterorganicchemistry.comrsc.org Aqueous media can also be utilized, sometimes in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) to facilitate the reaction between the organic and aqueous phases. mdpi.com

Elevated temperatures are often required to drive the reaction to completion, with reflux conditions being common. rsc.org For instance, the synthesis of an analogous compound, N-(3-azidopropyl)-N-methylaniline, was achieved by refluxing the corresponding bromo-precursor with sodium azide in dry DMF for 8 hours. rsc.org Microwave irradiation has also emerged as a technique to promote rapid and efficient nucleophilic substitution with azide salts in aqueous media. organic-chemistry.org

Utilization of Inorganic and Organic Azide Reagents

Both inorganic and organic azide sources can be employed for this transformation.

Inorganic Azides: Sodium azide (NaN₃) is the most common and cost-effective inorganic azide reagent used for this purpose. sigmaaldrich.com It is typically used in excess to ensure complete conversion of the alkyl halide. While effective, care must be taken as sodium azide is acutely toxic and can form explosive hydrazoic acid in the presence of acid, or other explosive species with halogenated solvents like dichloromethane. acs.orgucsb.edu

Organic Azides: Organic azide sources, such as tetrabutylammonium azide, can offer advantages in terms of solubility in organic solvents. Another approach involves the use of trimethylsilyl (B98337) azide (TMSN₃). acs.org These reagents can sometimes lead to milder reaction conditions but are generally more expensive than their inorganic counterparts.

The following table summarizes typical conditions found in the literature for the synthesis of alkyl azides via nucleophilic substitution.

Table 1: Representative Conditions for Nucleophilic Azidation

| Precursor | Azide Source | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| (3-Chloropropyl)dimethylamine | Sodium Azide | Appropriate Solvent | Controlled | - | - | |

| 3-Chloropropanol | Sodium Azide, TBAHS* | Water | 80 °C | 24 h | - | mdpi.com |

| N-(3-Bromopropyl)-N-methylaniline | Sodium Azide | DMF | Reflux (8h) | 8 h | 80% | rsc.org |

| Alkyl Halides/Tosylates | Sodium Azide | Water | MW | - | - | organic-chemistry.org |

*TBAHS: Tetrabutylammonium hydrogen sulfate

Diazotransfer Reactions from Amines to Azides

An alternative and powerful strategy for synthesizing azides is the direct conversion of a primary amine using a diazotransfer reaction. acs.orgcsic.es This method is particularly useful when the corresponding primary amine, in this case, (3-aminopropyl)dimethylamine, is more readily accessible than the halogenated precursor. The reaction proceeds with retention of configuration and generally exhibits broad functional group compatibility. csic.es

Catalytic Diazotransfer Protocols

To improve the efficiency and safety of diazotransfer reactions, catalytic protocols have been developed. Transition metal catalysts, such as those based on copper(II), zinc(II), or nickel(II), can accelerate the reaction, often allowing for shorter reaction times and lower reagent loadings. csic.esnih.govorganic-chemistry.org For example, the use of a catalytic amount of CuSO₄·5H₂O has been shown to be effective in the diazotransfer from primary amines to azides. csic.esresearchgate.net The addition of a base, such as sodium bicarbonate or triethylamine (B128534), is also common to neutralize the acidic byproduct formed during the reaction. csic.esresearchgate.net

Reagent Selection for Diazo Transfer (e.g., triflyl azide, fluorosulfuryl azide)

The success of a diazotransfer reaction hinges on the choice of the azide-donating reagent.

Trifluoromethanesulfonyl Azide (Triflyl Azide, TfN₃): Triflyl azide is a highly reactive and effective diazotransfer reagent for converting primary amines to azides under mild conditions. csic.es It is typically prepared in situ from trifluoromethanesulfonic anhydride (B1165640) and sodium azide due to its explosive nature in neat form. csic.es Despite its effectiveness, concerns about its stability and the cost of its precursor have led to the exploration of alternatives. csic.es

Fluorosulfuryl Azide (FSO₂N₃): More recently, fluorosulfuryl azide has been highlighted as a powerful and efficient diazotransfer reagent. acs.orgresearchgate.net It can be generated in situ and reacts rapidly with a wide range of primary amines, often at room temperature and in a matter of minutes, to produce the corresponding azides in high yields. acs.orgresearchgate.netchemrxiv.orgscripps.edu This reagent has been used to create large libraries of azide compounds, demonstrating its broad applicability. acs.orgscripps.edu

Other Reagents: Other sulfonyl azides like tosyl azide and nonafluorobutanesulfonyl azide have also been utilized. csic.esnih.gov Additionally, safer, stable crystalline reagents such as 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) have been developed for metal-free diazotransfer reactions. researchgate.netrsc.org

The following table provides an overview of various diazotransfer reagents and associated catalytic systems.

Table 2: Reagents and Catalysts for Diazotransfer Reactions

| Diazo Transfer Reagent | Catalyst | Base | Solvent System | Key Features | References |

|---|---|---|---|---|---|

| Triflyl Azide (TfN₃) | CuSO₄·5H₂O, ZnCl₂ | K₂CO₃ | DCM/MeOH/H₂O | Potent but potentially explosive; often requires excess reagent. | csic.esnih.govresearchgate.net |

| Fluorosulfuryl Azide (FSO₂N₃) | Cu(II) | - | H₂O/MTBE | Highly efficient, rapid reactions at room temperature. | acs.orgresearchgate.netchemrxiv.org |

| Imidazole-1-sulfonyl azide salts | CuSO₄·5H₂O | Supported Et₃N | MeCN/H₂O | Improved safety profile compared to TfN₃. | acs.org |

| 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) | Metal-free | DMAP, Et₃N | MeCN | Safe, stable crystalline reagent. | researchgate.netrsc.org |

Formation of the Dimethylamine (B145610) Moiety in Azido-Functionalized Precursors

A key approach to synthesizing (3-azidopropyl)dimethylamine involves starting with a molecule that already contains the azide group and subsequently introducing the dimethylamine moiety. This can be achieved through several reliable methods, including reductive amination and direct alkylation.

Reductive amination is a highly effective one-pot method for forming amines from carbonyl compounds. nih.govjove.com In the context of synthesizing (3-azidopropyl)dimethylamine, this strategy would typically involve the reaction of an azido-aldehyde, such as 3-azidopropionaldehyde, with dimethylamine. The reaction proceeds in two main steps: the initial reaction between the aldehyde and dimethylamine forms an enamine intermediate, which is then reduced in situ to the desired tertiary amine. libretexts.org

This process is advantageous as it combines the amine synthesis and reductive amination into a single operation, which aligns with green chemistry principles by improving atom economy and reducing waste. nih.gov The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the enamine intermediate without affecting the aldehyde starting material or the azide functional group. jove.com Common reducing agents that are mild enough for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). jove.comlibretexts.org Catalytic hydrogenation over a nickel catalyst can also be employed. libretexts.org

| Reducing Agent | Typical Conditions | Key Features |

| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic conditions (pH ~6) | Selective for the protonated imine/enamine over the carbonyl group. jove.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aprotic solvents (e.g., CH₂Cl₂, THF) | A mild and less toxic alternative to NaBH₃CN; does not require pH control. |

| Catalytic Hydrogenation (H₂/Catalyst) | Nickel catalyst, pressure | Can be used, but care must be taken to avoid reduction of the azide group. nih.gov |

This table summarizes common reducing agents applicable to reductive amination strategies for amine synthesis.

Direct alkylation is a fundamental method for forming carbon-nitrogen bonds. libretexts.orglibretexts.org In this approach, dimethylamine acts as a nucleophile, attacking an azido-functionalized alkyl halide, such as 1-azido-3-chloropropane (B14619145) or 1-azido-3-bromopropane, via a nucleophilic aliphatic substitution (SN2) reaction. jove.comwikipedia.org

The primary challenge in this method is the potential for over-alkylation. rsc.org Since the product, (3-azidopropyl)dimethylamine, is a tertiary amine, it can be further alkylated by the alkyl halide to form a quaternary ammonium (B1175870) salt. jove.com However, as the target is a tertiary amine, this is the final alkylation step possible on the nitrogen atom, making the formation of the desired product more controllable than when synthesizing primary or secondary amines. wikipedia.org Reaction conditions can be optimized to favor the formation of the tertiary amine, for instance by carefully controlling the stoichiometry of the reactants. Various bases and solvent systems have been developed to improve the selectivity and efficiency of mono-N-alkylation. rsc.org

| Alkylating Agent | Amine Precursor | Reaction Type | Potential Side Product |

| 1-Azido-3-chloropropane | Dimethylamine | SN2 | Quaternary ammonium salt |

| 1-Azido-3-bromopropane | Dimethylamine | SN2 | Quaternary ammonium salt |

| 3-Azidopropyl mesylate | Dimethylamine | SN2 | Quaternary ammonium salt |

This table presents examples of precursor combinations for the synthesis of (3-azidopropyl)dimethylamine via direct alkylation.

Green Chemistry Approaches in (3-Azidopropyl)dimethylamine Synthesis

Green chemistry principles are increasingly being incorporated into synthetic organic chemistry to reduce environmental impact. In the synthesis of (3-azidopropyl)dimethylamine and its precursors, several greener strategies can be employed. Reductive amination is itself considered a green methodology because it is often a one-pot process that increases efficiency and reduces waste. nih.gov

A notable example of a green approach is the use of water as a solvent, which minimizes the reliance on volatile and often toxic organic solvents. The synthesis of a key precursor, 3-azidopropanol, has been successfully performed in water. mdpi.com In this procedure, 3-chloropropanol is reacted with sodium azide in water, demonstrating a viable green alternative for preparing essential building blocks. mdpi.com Furthermore, developing catalytic processes, such as those used in some reductive amination protocols, is a core principle of green chemistry as it reduces the need for stoichiometric reagents. nih.gov The use of click chemistry, for which (3-azidopropyl)dimethylamine is a valuable reagent, is another area where green principles are central, emphasizing high yields, simple reaction conditions, and the generation of inoffensive byproducts. researchgate.net

Scalable Synthetic Protocols and High-Yielding Preparations

The development of scalable and high-yielding protocols is crucial for the practical application of (3-azidopropyl)dimethylamine. Research, particularly documented in patents and process chemistry studies, reveals optimized conditions for its synthesis. One effective method involves the conversion of a hydroxyl group in a precursor to a good leaving group, such as a mesylate, followed by substitution with an azide. For instance, 6-(dimethylamino)-2-(2-(3-hydroxypropyl)phenyl)isoindolin-1-one was converted to its corresponding mesylate and then reacted with sodium azide to yield the azido (B1232118) product, demonstrating a common strategy for introducing the azide group. nih.gov

Another scalable approach involves the direct azidation of an alkyl halide. A patented procedure describes the reaction of a mesylated precursor with sodium azide (NaN₃) in anhydrous dimethylformamide (DMF). This reaction proceeded for 12 hours at ambient temperature and resulted in a 74% yield of the pure azido product after purification. google.com Similarly, automated synthesis procedures for generating organic azides from primary amines have been developed, reporting yields as high as 79%. acs.org The synthesis of precursors on a large scale is also feasible; for example, polypeptides containing azidopropyl side chains have been prepared on a kilogram scale. scispace.com

| Precursor(s) | Reagents | Solvent | Conditions | Yield | Reference |

| Diethyl 5,5′-(4,4′-(((3-hydroxypropyl)azanediyl)bis(methylene))bis(1H-1,2,3-triazole-4,1-diyl))dipentanoate | 1. MsCl, TEA 2. NaN₃ | Anhydrous DMF | Ambient temperature, 12 h | 74% | google.com |

| 3-(1H-imidazol-1-yl)propan-1-amine | Diazo-transfer agent | - | Automated procedure | 79% | acs.org |

| 6-(dimethylamino)-2-(2-(3-hydroxypropyl)phenyl)isoindolin-1-one | 1. MsCl, TEA 2. NaN₃ | CH₂Cl₂, DMF | 0 °C to ambient temp. | - | nih.gov |

| 3-Chloropropanol | NaN₃, Tetrabutylammonium hydrogen sulfate | Water | 80 °C, 24 h | 76% | mdpi.com |

This table provides a summary of reported high-yielding synthetic protocols relevant to the preparation of (3-azidopropyl)dimethylamine and its precursors.

Reactivity and Mechanistic Investigations of 3 Azidopropyl Dimethylamine

Azide (B81097) Reactivity: Cycloaddition and Reduction Pathways

The azide functional group (-N₃) in (3-Azidopropyl)dimethylamine (B6283571) is characterized by its 1,3-dipolar nature, which is central to its participation in cycloaddition reactions. baseclick.eu Furthermore, the azide group can be viewed as a protected amine, as it can be converted to a primary amine through various reductive methods. baseclick.eu Despite its reactivity, the azide group is stable under many common reaction conditions, including acidic and basic environments. baseclick.eu

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction. masterorganicchemistry.comresearchgate.net This reaction involves the coupling of an azide, such as (3-Azidopropyl)dimethylamine, with a terminal alkyne to regioselectively produce a 1,4-disubstituted 1,2,3-triazole. nih.govwikipedia.org The process is known for its reliability, mild reaction conditions, and high yields. masterorganicchemistry.comsemanticscholar.org The resulting triazole ring is an aromatic and stable structural unit. masterorganicchemistry.com The reaction is significantly accelerated by the copper catalyst, with rate increases of up to 7 orders of magnitude compared to the uncatalyzed thermal reaction. acs.org The uncatalyzed Huisgen 1,3-dipolar cycloaddition typically requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers. nih.govwikipedia.org In contrast, CuAAC proceeds rapidly at room temperature and is highly selective for the 1,4-isomer. masterorganicchemistry.comnih.gov

The active catalyst in CuAAC is the copper(I) ion. organic-chemistry.org The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate. nih.gov Given the instability of copper(I) and its propensity for oxidation to the inactive copper(II) state, Cu(I) is often generated in situ. researchgate.net A common method involves the reduction of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a mild reducing agent like sodium ascorbate. nih.govorganic-chemistry.org Alternatively, preformed copper(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly. acs.orgmdpi.com

Ligands play a crucial role in the CuAAC reaction by stabilizing the catalytically active Cu(I) oxidation state, preventing oxidation, and increasing the reaction rate. semanticscholar.orgresearchgate.net The use of ligands can modulate the catalytic activity of the copper center. semanticscholar.org Simple amine bases such as triethylamine (B128534) can act as ligands, but their effect on the reaction rate is often negligible. semanticscholar.orgsigutlabs.com More effective ligands are typically nitrogen-based and polydentate. These ligands occupy coordination sites on the copper ion, leaving one available for the alkyne to bind. sigutlabs.com

Key classes of ligands include:

Polydentate Amines: Tridentate amine ligands like pentamethyldiethylenetriamine (PMDETA) have proven effective. sigutlabs.com

Triazoles: Tris(triazolyl)methane and its derivatives, such as tris(benzyltriazolylmethyl)amine (TBTA), are highly efficient in protecting the copper(I) from oxidation and accelerating the reaction. semanticscholar.org

Phenanthrolines and Bipyridines: Ligands like 1,10-phenanthroline (B135089) (Phen) and 2,2'-bipyridine (B1663995) (bpy) are also employed to enhance catalytic efficiency. mdpi.comrsc.org

The choice of ligand and the counter-ion of the copper salt can significantly influence the catalyst's performance. mdpi.com For example, studies have shown that nitrate (B79036) (NO₃⁻) counter-ions can lead to superior catalytic activity compared to tetrafluoroborate (B81430) (BF₄⁻) or triflate (OTf⁻) under certain conditions. mdpi.com

| Catalyst/Ligand System | Typical Loading (mol%) | Key Features | Source(s) |

|---|---|---|---|

| CuSO₄ / Sodium Ascorbate | 1-5 | Most common in situ generation method; often used in aqueous systems. | nih.gov |

| CuI | 1-10 | Direct Cu(I) source; purity is critical for reaction rate. | acs.org |

| [Cu(PPh₃)₃Br] | 0.1-1 | Highly active at low catalyst loadings. | mdpi.com |

| [Cu(Phen)(PPh₃)₂][NO₃] | 0.1-0.5 | Effective under neat (solventless) conditions at room temperature. | mdpi.com |

| CuBr / 2,2'-Bipyridine (bpy) | Varies | Common system for reactions in organic solvents like DMSO. | rsc.org |

| Cu(I) / TBTA | Varies | Ligand prevents Cu(I) oxidation and is widely used in bioconjugation. | semanticscholar.org |

The efficiency of the Copper-Catalyzed Alkyne-Azide Cycloaddition is sensitive to various reaction parameters, including the solvent, temperature, and presence of additives. mdpi.comrsc.org

Solvent: The CuAAC reaction is remarkably versatile in its choice of solvent. It proceeds efficiently in a wide range of solvents, including water, alcohols (t-BuOH), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF). nih.gov The use of water is often advantageous due to its non-toxic and non-flammable nature. researchgate.net DFT calculations have indicated that the coordination of Cu(I) to the alkyne is exothermic in water, which aligns with the observed rate acceleration in aqueous media. organic-chemistry.org Studies comparing different solvents have shown that DMSO can be a particularly effective medium for CuAAC reactions involving certain substrates. rsc.org

Temperature: A major advantage of CuAAC is that it typically proceeds rapidly at ambient temperature. mdpi.com In some cases, particularly with less reactive substrates or for accelerating the reaction, microwave irradiation at elevated temperatures can be employed, significantly reducing reaction times from hours to minutes. nih.gov

Additives: The most critical additive is a reducing agent, such as sodium ascorbate, when starting with a Cu(II) source to generate and maintain the active Cu(I) state. nih.govnih.gov This prevents the formation of oxidative homocoupling byproducts (diynes). nih.gov In some protocols, an amine base like triethylamine or N,N-diisopropylethylamine (DIPEA) is added, which can act as a ligand and base. semanticscholar.orggoogle.com

| Solvent | Relative Conversion Rate | Notes | Source(s) |

|---|---|---|---|

| Dimethylsulfoxide (DMSO) | High | Often shows the highest conversion rates in comparative studies. | rsc.org |

| N,N-Dimethylformamide (DMF) | High | Effective polar aprotic solvent for CuAAC. | google.com |

| Water/t-BuOH | High | Standard "click" solvent system, excellent for bioconjugation. | nih.gov |

| Tetrahydrofuran (THF) | Moderate-High | Common organic solvent for CuAAC. | nih.gov |

| Neat (Solvent-free) | High | Possible for certain substrates, offering a green chemistry advantage. | mdpi.com |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is an alternative to CuAAC that circumvents the need for a metal catalyst. nih.gov This reaction relies on the high intrinsic reactivity of a strained cyclooctyne (B158145) with an azide. nih.gov The relief of ring strain in the transition state provides the driving force for the reaction, allowing it to proceed rapidly under physiological conditions without the toxic copper catalyst. nih.govnih.gov This makes SPAAC particularly valuable for applications in living systems and bioconjugation. nih.gov

The azide functionality in molecules like (3-Azidopropyl)dimethylamine can readily participate in SPAAC reactions with various strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). medchemexpress.commedchemexpress.com The reaction rate is highly dependent on the structure of the cyclooctyne; increased ring strain leads to lower activation barriers and faster cycloadditions. nih.govacs.org Computational studies have shown that the acceleration in SPAAC is due to a lower energy requirement for distorting the alkyne and the azide into the transition-state geometry. nih.gov Secondary interactions within the reactants can also enhance the reaction rate and control regioselectivity. rsc.org

The reduction of the azide group to a primary amine is a fundamental and reliable transformation in organic synthesis. masterorganicchemistry.com This reaction allows the azide group to serve as a stable and protected precursor to the more reactive amine functionality. baseclick.eu The reduction of (3-Azidopropyl)dimethylamine would yield N¹,N¹-dimethylpropane-1,3-diamine. This transformation is highly valuable as it can be performed chemoselectively under mild conditions, often with clean byproducts like nitrogen gas. baseclick.eu A variety of reducing agents and methods can accomplish this conversion. organic-chemistry.org

Catalytic hydrogenation is a clean and efficient method for the reduction of azides to primary amines. organic-chemistry.org This process typically involves reacting the azide with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. google.com

Commonly used catalysts include:

Palladium on carbon (Pd/C)

Platinum(IV) oxide (PtO₂, Adams' catalyst)

Raney Nickel (Ra-Ni)

The reaction is generally carried out in a suitable solvent, such as ethanol, methanol, or ethyl acetate. Poly(ethylene glycol) (PEG) has also been reported as an effective and recyclable solvent for hydrogenations using Adams' catalyst. organic-chemistry.org The primary byproduct of this reaction is innocuous nitrogen gas, which simplifies product purification. The conditions are typically mild, and the method is compatible with many other functional groups, although care must be taken to avoid the reduction of other sensitive groups like alkenes or benzylic ethers, which can sometimes be achieved through the use of catalyst poisons. organic-chemistry.org

Azide Reduction to Amine Functionality

Dimethylamine (B145610) Reactivity: Nucleophilic and Quaternization Reactions

The dimethylamino group in (3-azidopropyl)dimethylamine is a nucleophilic tertiary amine, capable of participating in reactions typical of this functional group.

Being a basic tertiary amine, the dimethylamino group readily reacts with acids to form the corresponding ammonium (B1175870) salts. This is a standard acid-base reaction and is often used to modify the solubility or handling properties of the compound.

The nitrogen atom of the dimethylamino group can act as a nucleophile and react with alkylating agents to form quaternary ammonium salts. d-nb.infocore.ac.uk This quaternization reaction is a key step in the synthesis of ionic liquids and cationic polymers. d-nb.inforesearchgate.netmdpi.com The choice of the alkylating agent determines the nature of the resulting quaternary ammonium salt. For instance, reaction with an alkyl halide will introduce a new alkyl group and a halide counter-ion. d-nb.info This process is fundamental for creating materials with specific ionic or cationic properties. mdpi.com The synthesis of ionic liquids often involves a two-step process: quaternization followed by anion exchange if a different anion is desired. d-nb.info

The synthesis of polymers with pendant quaternary ammonium groups can be achieved by polymerizing monomers containing this functionality. For example, quaternized poly(N,N'-dimethylaminoethyl methacrylate) has been studied for its biocidal properties. mdpi.com While (3-azidopropyl)dimethylamine itself is not a monomer, its functional groups could be incorporated into polymers through various synthetic strategies.

Orthogonality and Chemoselectivity in Bifunctional Transformations

The presence of two distinct functional groups, the azide and the dimethylamine, in (3-azidopropyl)dimethylamine allows for orthogonal and chemoselective transformations. scholaris.caacs.org This means that one functional group can be reacted selectively while the other remains intact, enabling the stepwise introduction of different functionalities into the molecule. acs.orgnih.gov

The azide group is known for its participation in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comgoogle.com This reaction is highly specific and proceeds under mild conditions, making it orthogonal to many other chemical transformations. The dimethylamino group, on the other hand, does not typically participate in CuAAC reactions. Therefore, it is possible to perform a CuAAC reaction on the azide group of (3-azidopropyl)dimethylamine without affecting the dimethylamino group. nih.gov

Conversely, the quaternization of the dimethylamino group can be achieved using an alkyl halide without reacting with the azide group, as azides are generally stable under these conditions. bris.ac.uk This orthogonality is crucial for the synthesis of complex molecules where precise control over the modification of each functional group is required. acs.orgacs.org

The ability to perform chemoselective reductions of the azide in the presence of other functional groups, as discussed in section 3.1.3.2, further highlights the orthogonal nature of the reactivity of (3-azidopropyl)dimethylamine. researchgate.netbris.ac.ukrsc.org This allows for the selective unmasking of a primary amine from the azide precursor at a desired stage of a synthetic sequence.

Applications in Advanced Organic Synthesis and Methodology Development

(3-Azidopropyl)dimethylamine (B6283571) as a Modular Building Block for Complex Architectures

The distinct functionalities of (3-Azidopropyl)dimethylamine make it an ideal modular building block for the synthesis of intricate molecular architectures. The azide (B81097) serves as a handle for "click" chemistry and other cycloadditions, while the dimethylamino group can act as a base, a ligand, or a point of quaternization to introduce cationic charges.

The azide moiety of (3-Azidopropyl)dimethylamine is a key precursor for the synthesis of various nitrogen-containing heterocycles, most notably 1,2,3-triazoles. mdpi.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. mdpi.comnih.gov This reaction is characterized by its mild conditions and high functional group tolerance, making it a powerful tool in medicinal chemistry and materials science. mdpi.comfrontiersin.org

For instance, (3-Azidopropyl)dimethylamine can be reacted with terminal alkynes to append a dimethylaminopropyl group onto a target molecule via a stable triazole linker. mdpi.com Research has demonstrated the synthesis of novel amphiphilic calix acs.orgarene derivatives by reacting halogen-containing macrocycles with N-(3-azidopropyl)-N,N-dimethylamine, which were subsequently used in cycloaddition reactions. mdpi.com

Beyond triazoles, the azide group is a versatile precursor for other heterocycles. mdpi.com While the direct synthesis of imidazoles from (3-Azidopropyl)dimethylamine is less common, derivatives are used. For example, 1-(3-Azidopropyl)-1H-imidazole has been synthesized from 3-(1H-imidazol-1-yl)propan-1-amine and used in further synthetic applications. acs.org The azide can participate in various cycloaddition and rearrangement reactions to form a diverse range of heterocyclic systems. mdpi.com

Table 1: Synthesis of Heterocycles from Azide Precursors

| Heterocycle | Reaction Type | Key Reactants | Catalyst/Conditions | Significance |

| 1,2,3-Triazole | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (e.g., (3-Azidopropyl)dimethylamine), Terminal Alkyne | Copper(I) source (e.g., CuI, CuSO₄/ascorbate) | High efficiency, regioselectivity, and biocompatibility. mdpi.comnih.govfrontiersin.org |

| 1,2,3-Triazole | DBU-Catalyzed [3+2] Cycloaddition | Organic Azide, α,β-Unsaturated Ester | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Organocatalytic route to regioselective 1,4-disubstituted triazoles. nih.gov |

| Imidazole (B134444) Derivative | Azidation of Amine | 3-(1H-imidazol-1-yl)propan-1-amine, Diazo-transfer agent | Automated synthesis | Provides azide-functionalized imidazole building blocks. acs.org |

| Thiazolo[3,2-b] mdpi.comacs.orggoogle.comtriazole | Condensation/Cyclization | 3-Mercapto-1,2,4-triazole, α-Halogenocarbonyl | Acid or base catalysis | Fused heterocyclic systems with potential biological activity. farmaciajournal.com |

The propyl chain of (3-Azidopropyl)dimethylamine serves as a flexible spacer, while the terminal azide and dimethylamino groups provide reactive ends for conjugation, making it an excellent tool for creating functionalized linkers. In materials science and bioconjugation, such linkers are crucial for tethering molecules to surfaces, connecting polymer chains, or modifying biomolecules. acs.orggoogle.com

The "click" reaction involving the azide group is a primary method for incorporating this linker into larger structures. acs.orgnih.gov For example, polymers can be functionalized with pendant azidopropyl groups, which are then available for reaction with alkyne-modified molecules, effectively "clicking" new functionalities onto the polymer backbone. acs.orgresearchgate.net The synthesis of poly(3-azidopropyl methacrylate) (PAzPMA) via Atom Transfer Radical Polymerization (ATRP) has been demonstrated, creating a polymer scaffold that can be readily functionalized through CuAAC reactions. nih.govresearchgate.net This approach allows for the creation of complex macromolecular architectures like block and graft copolymers from simple building blocks. acs.orgkinampark.com

The dimethylamino group adds another layer of functionality, allowing the linker to be pH-responsive or to be quaternized to introduce a permanent positive charge, which can be useful for interacting with biological membranes or for creating self-assembling materials.

Role in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. sid.ir (3-Azidopropyl)dimethylamine and similar azide-containing building blocks are valuable participants in such processes, often in cascade sequences where an initial reaction is followed by an intramolecular azide reaction.

A notable example involves a cascade process combining an Ugi three-component reaction (Ugi-3CR) with subsequent transformations, followed by a CuAAC reaction. frontiersin.org In such a strategy, a complex alkyne-containing molecule is first assembled via the MCR, and the azide (from a molecule like (3-Azidopropyl)dimethylamine) is then "clicked" onto the alkyne in the final step. This convergent approach allows for the rapid construction of complex, polyheterocyclic structures that are of interest in medicinal chemistry. frontiersin.org

The azide group can also participate in tandem reactions, such as a Michael addition followed by a cycloaddition, to form complex heterocyclic systems in a single pot. sid.ir The versatility of the azide makes it a key functional group for designing innovative cascade reactions that build molecular complexity efficiently.

Design of Novel Reagents and Catalytic Systems Utilizing (3-Azidopropyl)dimethylamine Derivatives

The inherent functionalities of (3-Azidopropyl)dimethylamine have been exploited to design novel reagents and catalysts. The dimethylamino group, or a derivative thereof, can act as a ligand for metal catalysts, while the azide group provides a reactive handle for immobilization or further functionalization.

One innovative application is the development of bifunctional reagents that act as both a reactant and a catalyst. google.com Researchers have developed azide molecules containing a copper-chelating ligand structure. google.com These reagents can sequester copper ions and enhance their catalytic activity in the CuAAC reaction, effectively creating a system where the azide reagent itself facilitates its own "click" reaction. This approach is particularly advantageous for reactions in complex biological media. google.com

Derivatives of (3-Azidopropyl)dimethylamine have also been incorporated into larger catalytic frameworks. For example, N-(3-azidopropyl)-N,N-dimethylamine has been attached to calix acs.orgarene macrocycles. mdpi.com These functionalized calixarenes act as nanoreactors, stabilizing copper(I) and serving as a micellar medium for the CuAAC reaction, leading to higher selectivity compared to conventional surfactants. mdpi.com Similarly, (3-azidopropyl)triethoxysilane is used to anchor catalytic species to silica (B1680970) supports via a stable triazole linker, created through a CuAAC reaction, resulting in recyclable organocatalysts. uab.cat

Table 2: Catalytic Systems and Reagents Derived from Azidopropyl Amines

| System/Reagent | Derivative Used | Function | Mechanism of Action | Reference |

| Bifunctional Reagent/Catalyst | Azide with built-in copper ligand | Acts as both reactant and catalyst in CuAAC | The integrated ligand structure complexes and activates the copper catalyst for the azide-alkyne reaction. | google.com |

| Micellar Catalyst | N-(3-azidopropyl)-N,N-dimethylamine on a calix acs.orgarene | Stabilizes Cu(I) and provides a nanoreactor environment | The amphiphilic calixarene (B151959) forms micelles that encapsulate reactants and the copper catalyst, enhancing reaction rates and selectivity. | mdpi.com |

| Immobilized Catalyst | (3-Azidopropyl)triethoxysilane | Anchors organocatalysts to silica surfaces | The azide is used to form a triazole linkage to an alkyne-functionalized catalyst, which is then incorporated into a silica matrix via the silane (B1218182) group. | uab.cat |

Integration into Protecting Group Strategies

In complex organic syntheses, protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with a reaction at another site in the molecule. chemistry.coachpressbooks.pub A good protecting group must be easy to install, stable to the desired reaction conditions, and easy to remove selectively. pressbooks.pub

The azide group itself can be considered a "protected" form of a primary amine. Azides are stable to a wide range of chemical conditions under which primary amines would react, including many oxidizing, reducing (non-catalytic hydrogenation), and basic conditions. The conversion of a primary amine to an azide is a common step, and the azide can be selectively reduced back to the primary amine, typically using reagents like triphenylphosphine (B44618) (the Staudinger reaction) or catalytic hydrogenation, at a later stage in the synthesis. ethz.ch This "masked amine" strategy is a form of protecting group chemistry. jocpr.com

While (3-Azidopropyl)dimethylamine is more commonly used for its "click" reactivity, its azido (B1232118) group can certainly function within a protecting group strategy. For instance, a molecule could be functionalized with the azidopropyl dimethylamino moiety, with the azide serving as a latent amine. After performing desired chemical transformations on other parts of the molecule, the azide can be unmasked to reveal a primary amine, which can then participate in subsequent reactions. The presence of the dimethylamino group on the same linker offers additional synthetic handles or functionalities that can be exploited in a multi-step synthesis.

Integration into Materials Science and Polymer Chemistry

Synthesis of Functional Polymers via Click Chemistry

The introduction of azide (B81097) functionalities into polymers allows for precise post-polymerization modifications, enabling the creation of materials with tailored properties.

A key strategy for incorporating azide groups into a polymer chain is through the direct polymerization of an azide-containing monomer. umass.edu A prominent example is the synthesis of 3-azidopropyl methacrylate (B99206) (AzPMA). acs.orgnih.gov This monomer is typically prepared by reacting 3-azidopropanol with methacryloyl chloride in the presence of a base like triethylamine (B128534). acs.orggoogle.com The synthesis of the precursor, 3-azidopropanol, can be achieved by the reaction of 3-chloropropanol with sodium azide. acs.org The resulting AzPMA monomer contains a polymerizable methacrylate group and a pendant azide group, which remains available for subsequent click reactions. acs.orgresearchgate.net

Another related functional monomer is 2-azidoethyl methacrylate (AzMA), which is synthesized from 2-bromoethanol (B42945) and sodium azide to form 2-azidoethanol, followed by reaction with methacryloyl chloride. benicewiczgroup.com The direct polymerization of such azide-bearing monomers provides a straightforward route to polymers with pendant "clickable" functionalities. benicewiczgroup.comresearchgate.net

Table 1: Synthesis of Azide-Functionalized Methacrylate Monomers

| Monomer | Precursor Alcohol | Acylating Agent | Key Reaction | Reference |

| 3-Azidopropyl Methacrylate (AzPMA) | 3-Azidopropanol | Methacryloyl Chloride | Esterification | acs.orgresearchgate.net |

| 2-Azidoethyl Methacrylate (AzMA) | 2-Azidoethanol | Methacryloyl Chloride | Esterification | benicewiczgroup.comresearchgate.net |

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are crucial for synthesizing well-defined azide-functionalized polymers with controlled molecular weights and low polydispersity. benicewiczgroup.comnih.govnih.gov

ATRP has been successfully employed for the polymerization of azide-containing monomers like AzPMA and 2-(2-(2-azidoethyoxy)ethoxy)ethyl methacrylate (AzTEGMA). acs.orgnih.gov However, the thermal sensitivity of the azide group requires careful optimization of reaction conditions, such as lowering the temperature, to prevent side reactions and maintain control over the polymerization. researchgate.netnih.gov For instance, the ATRP of AzTEGMA showed poor control at 50 °C, but well-defined polymers were obtained at room temperature. nih.gov

RAFT polymerization is another powerful technique for producing azide-functionalized polymers. benicewiczgroup.comnih.gov It offers the advantage of being compatible with a wide range of monomers and reaction conditions. benicewiczgroup.commdpi.com The RAFT polymerization of AzMA has been demonstrated to yield polymers with excellent control over molecular weight distribution. benicewiczgroup.com Azide groups can be incorporated into RAFT polymers either by polymerizing azide-containing monomers or by using an azide-functionalized RAFT agent or initiator. umass.edunih.gov This allows for the synthesis of polymers with azide groups on the side chains or at the chain ends. umass.edu

Table 2: Controlled Radical Polymerization of Azide-Functionalized Monomers

| Polymerization Technique | Monomer | Key Features | Reference |

| ATRP | 3-Azidopropyl Methacrylate (AzPMA) | Good control over polymer molecular weight and retention of azide functionality. | acs.orgresearchgate.net |

| ATRP | 2-(2-(2-azidoethyoxy)ethoxy)ethyl Methacrylate (AzTEGMA) | Lowering reaction temperature improves control and reduces side reactions. | nih.gov |

| RAFT | 2-Azidoethyl Methacrylate (AzMA) | Excellent control over molecular weight distribution at near room temperature. | benicewiczgroup.comresearchgate.net |

The azide-functionalized polymers synthesized via CRP serve as versatile platforms for post-polymerization modification using click chemistry. nih.govresearchgate.netnih.gov The pendant azide groups along the polymer backbone can be efficiently reacted with a wide variety of alkyne-containing molecules to introduce specific functionalities. acs.orgresearchgate.net This approach allows for the incorporation of moieties that might not be compatible with the initial polymerization conditions. benicewiczgroup.comresearchgate.net

For example, poly(3-azidopropyl methacrylate) has been successfully functionalized with molecules like propargyl alcohol, propargyl triphenylphosphonium bromide, and 4-pentynoic acid via CuAAC. researchgate.net This strategy has been used to create a diverse range of functional polymers, including block copolymers and polymers with tailored biological or physical properties. acs.orgbenicewiczgroup.com The high efficiency of the click reaction ensures near-quantitative conversion of the azide groups, leading to well-defined, highly functionalized materials. researchgate.netnih.gov

Fabrication of Hybrid Materials and Nanostructures

(3-Azidopropyl)dimethylamine (B6283571) and its derivatives are instrumental in the fabrication of advanced hybrid materials and nanostructures through surface modification and the synthesis of functional nanoparticles.

The ability to introduce azide functionalities onto various surfaces enables their subsequent modification with a wide array of molecules via click chemistry.

Gold Nanoparticles (AuNPs): Gold nanoparticles can be functionalized with azide-terminated ligands. nih.gov This allows for the subsequent attachment of biomolecules, polymers, or other functional moieties through click reactions, creating multifunctional nanocarriers for applications such as drug delivery and bioimaging. nih.govnih.govresearchgate.net The surface chemistry of AuNPs can be precisely controlled, enabling the creation of nanoparticles with multiple, distinct surface functionalities. nih.gov

Carbon Surfaces: Carbon nanomaterials, such as carbon nanotubes (CNTs), can be covalently functionalized using click chemistry. zju.edu.cnmdpi.com For instance, alkyne-modified CNTs can be coated with azide-functionalized polymers like poly(2-azidoethyl methacrylate) in a layer-by-layer fashion. zju.edu.cn This approach allows for precise control over the thickness and composition of the polymer shell on the CNTs. The residual azide groups on the surface can then be used for further functionalization. zju.edu.cn

Spherosilicates: Azido-functional spherosilicates, which are cage-like silica (B1680970) structures, serve as versatile building blocks for hybrid materials. thieme-connect.comtuwien.at These compounds, such as deca(3-azidopropyl)silsesquioxane, can be coupled with various macromolecules using click chemistry to construct complex nanostructures like supramolecular dendrimers and giant shape amphiphiles. uakron.edu

(3-Azidopropyl)dimethylamine and related azide-containing compounds are utilized in the synthesis of functional nanoparticles and microparticles. Azide-functionalized polymers can be used to stabilize and functionalize nanoparticles, imparting specific properties. nih.govnih.gov For example, block copolymers with an azide-functional block can self-assemble into micelles or other nanostructures, with the azide groups displayed on the surface for further reaction. nih.gov This modular approach allows for the creation of nanoparticles with a core-shell structure, where the core can encapsulate active agents and the shell can be decorated with targeting ligands or other functional molecules. nih.gov This has been demonstrated in the preparation of gold-stabilized nanoparticles with a PEO-b-PCL block polymer modified with an azide moiety at the PEO terminus, allowing for multi-surface functionalization. nih.gov

Development of Stimuli-Responsive and "Smart" Materials

The integration of (3-Azidopropyl)dimethylamine and its related structures into polymer science has been pivotal in the creation of "smart" materials. These materials exhibit significant, reversible changes in their properties in response to external environmental stimuli such as pH, temperature, or specific biological cues like hypoxia. nih.govjchemrev.com The unique functionality of the compound, combining a reactive azide group with a stimuli-responsive tertiary amine, provides a versatile platform for designing sophisticated polymer architectures.

The dimethylamino group is the primary source of the stimuli-responsive behavior. In aqueous solutions, polymers incorporating this group, such as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), are sensitive to changes in pH. jchemrev.comsigmaaldrich.com At lower pH values, the tertiary amine is protonated, leading to electrostatic repulsion between polymer chains and increased hydrophilicity, causing the polymer to swell or dissolve. jchemrev.comnih.gov As the pH increases, the amine groups are deprotonated, the polymer becomes more hydrophobic, and it may collapse or precipitate. This pH-dependent transition makes these materials highly suitable for applications where controlled release or changes in surface properties are desired. sigmaaldrich.comresearchgate.net

The azide moiety, on the other hand, serves as a powerful chemical handle for synthesis and modification. It is a key component for "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the highly efficient and specific covalent linking of different molecular building blocks. researchgate.net This enables the precise incorporation of the stimuli-responsive dimethylamino functionality into complex polymer structures, such as block copolymers or surface-grafted polymers. researchgate.net

One notable area of research is the development of hypoxia-responsive materials for targeted drug delivery in cancerous tumors, which are often characterized by low oxygen levels. nih.govfrontiersin.org In one such system, a hypoxia-sensitive polymer was created using a hydrophobic p-nitrobenzyl derivative, 4-nitrobenzyl (3-azidopropyl) carbamate (B1207046). nih.govfrontiersin.org This molecule was conjugated to a block copolymer, which then self-assembled into micelles to carry a drug payload. In the hypoxic tumor environment, the nitro group is reduced, triggering a chemical cascade that cleaves the carbamate linker and releases the drug. This demonstrates how the azidopropyl group can be part of a sophisticated trigger mechanism in a smart material. nih.gov

The table below summarizes the roles of the functional groups in creating stimuli-responsive materials and provides examples of the resulting polymer systems.

| Functional Group | Role in "Smart" Materials | Stimulus | Polymer System Example | Application |

| Dimethylamino | Provides pH and/or temperature sensitivity through protonation/deprotonation or changes in hydration state. jchemrev.comresearchgate.net | pH, Temperature | Poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) sigmaaldrich.comresearchgate.net | Drug Delivery, Smart Surfaces |

| Azido (B1232118) (Azidopropyl) | Acts as a versatile chemical handle for "click" chemistry, enabling the synthesis of well-defined copolymers and functionalized materials. researchgate.netuakron.edu | Chemical Ligation | Poly(3-azidopropyl methacrylate) (PAzPMA) researchgate.net | Building block for complex polymers |

| Combined System | The azido group is used to incorporate a hypoxia-sensitive linker into a polymer backbone. | Hypoxia (low oxygen) | mPEG-PPLG copolymer conjugated with 4-nitrobenzyl (3-azidopropyl) carbamate. nih.govfrontiersin.org | Targeted Cancer Therapy |

Applications in Self-Assembly Processes

The chemical functionalities inherent in (3-azidopropyl)dimethylamine and its derivatives are instrumental in driving the self-assembly of polymers into ordered nanostructures. rsc.org Self-assembly is a process where molecules spontaneously organize into stable, well-defined arrangements due to specific interactions. rsc.org For polymers, this is most often achieved using block copolymers, which consist of two or more chemically distinct polymer chains linked together. nih.gov

The azido group is particularly crucial for this application. Its ability to participate in highly efficient "click" reactions allows for the synthesis of well-defined amphiphilic block copolymers. researchgate.netacs.org In these polymers, one block is hydrophilic (water-loving) and the other is hydrophobic (water-repelling). When placed in a selective solvent (e.g., water), these block copolymers self-assemble to minimize the unfavorable interactions between the hydrophobic block and the solvent. rsc.org This process can lead to the formation of various nanostructures, including spherical micelles, cylindrical worms, or enclosed vesicles (also known as polymersomes). rsc.orgacs.org

For instance, the azido group can be used to "click" a hydrophilic polymer block, such as polyethylene (B3416737) glycol (PEG), to a hydrophobic block containing the dimethylamino groups (which is hydrophobic at neutral or high pH). The resulting amphiphilic block copolymer will self-assemble in water into core-shell micelles, with the hydrophobic block forming the core and the hydrophilic block forming the outer shell or corona. researchgate.netacs.org

The stimuli-responsive nature of the dimethylamino group adds another layer of control over the self-assembly process. As the environmental pH changes, the hydrophilicity of the dimethylamino-containing block changes, which can trigger a disassembly of the nanostructure or a transition to a different morphology. nih.govresearchgate.net This "smart" self-assembly has significant potential for advanced drug delivery systems, where the drug is encapsulated within the core of the micelle and released only when the micelle disassembles in response to a specific stimulus, such as the acidic environment of a tumor. nih.govnih.gov

Research has demonstrated the synthesis of block copolymers where an ATRP initiator containing an azidopropyl group is used to polymerize 2-(dimethylamino)ethyl methacrylate (DMAEMA). acs.org The resulting polymer can then be clicked to another polymer block, creating a structure that readily self-assembles into micelles whose size and stability are dependent on pH. researchgate.net

The table below details the role of (3-Azidopropyl)dimethylamine's functional groups in self-assembly and the resulting structures.

| Functional Group / Polymer Architecture | Role in Self-Assembly | Key Interaction | Resulting Nanostructure |

| Azido Group | Enables the synthesis of well-defined block copolymers via "click" chemistry. researchgate.netacs.org | Covalent bond formation (triazole linkage) | Amphiphilic Block Copolymers |

| Amphiphilic Block Copolymers | Spontaneous organization in a selective solvent to minimize energy. rsc.org | Hydrophobic interactions | Micelles, Vesicles (Polymersomes) |

| Dimethylamino Group | Confers stimuli-responsiveness to the self-assembled structure, allowing for controlled disassembly or morphological changes. nih.govresearchgate.net | pH-dependent hydrophobicity/electrostatic repulsion | "Smart" micelles that release cargo in response to pH changes. |

Contributions to Chemical Biology and Bioconjugation Techniques Methodological Focus

(3-Azidopropyl)dimethylamine (B6283571) as a Bioorthogonal Handle Precursor

(3-Azidopropyl)dimethylamine is primarily utilized as a precursor for introducing a bioorthogonal azide (B81097) handle onto other molecules. The azide group is a versatile functional group that can participate in highly specific and efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction's specificity and efficiency make it ideal for tagging and modifying biomolecules in complex biological environments. The dimethylamine (B145610) group, on the other hand, provides basicity and can act as a nucleophile.

(3-Azidopropyl)dimethylamine is a key building block in the synthesis of various chemical probes designed for labeling biomolecules such as proteins and nucleic acids. epo.orgresearchgate.netnih.gov These probes often consist of three key components: a reactive group to attach to the target, a reporter group (like a fluorophore or an affinity tag), and a ligand for target selectivity. nih.gov The azide functionality of (3-azidopropyl)dimethylamine allows for its straightforward incorporation into these probe structures.

For instance, it has been used in the synthesis of fluorescent chemosensors. scholaris.ca In one example, a three-carbon azide linker derived from 3-bromopropylamine (B98683) hydrobromide, a precursor to (3-azidopropyl)dimethylamine, was attached to a fluorophore to create a probe. scholaris.ca This strategy facilitates the development of probes for studying enzyme activity and other biological processes. scholaris.ca

Another application involves its use in creating biotinylated conjugates. Biotin-azide, or N-(3-Azidopropyl)biotinamide, is a form of biotin (B1667282) with a terminal azide group that can be used to prepare various biotinylated molecules through click chemistry. medchemexpress.com This allows for the specific labeling and subsequent detection or isolation of target biomolecules.

The synthesis of such probes often involves reacting (3-azidopropyl)dimethylamine with a molecule containing a suitable electrophile, leading to the introduction of the azidopropyl group. This functionalized molecule can then be used to label biomolecules that have been modified to contain a complementary alkyne group.

Table 1: Examples of Probes Synthesized Using (3-Azidopropyl)dimethylamine or its Derivatives

| Probe Type | Target Biomolecule | Application |

|---|---|---|

| Fluorescent Chemosensor | Enzymes (e.g., MGMT) | Measuring enzyme activity in vitro |

| Biotin-azide | Alkyne-modified biomolecules | Labeling and isolation of proteins |

| Azido-functionalized PMIP | Nascent DNA | Super-resolution imaging of DNA |

Development of Fluorescent and Imaging Tags

The development of advanced imaging techniques has driven the need for novel fluorescent and imaging tags. (3-Azidopropyl)dimethylamine plays a role in the synthesis of such tags, enabling the visualization of biological processes with high resolution.

A notable example is the synthesis of an azido-functionalized near-infrared (NIR) fluorophore, PMIP-N3. nih.govacs.org This was achieved through a Menshutkin reaction of a precursor with (3-azidopropyl)dimethylamine. nih.govacs.org The resulting PMIP-N3 probe was successfully used for the site-specific detection of metabolically labeled nascent DNA via a click reaction, enabling super-resolution imaging. nih.govacs.org This demonstrates the utility of (3-azidopropyl)dimethylamine in creating tools for advanced cellular imaging.

The azide group introduced by (3-azidopropyl)dimethylamine allows for the attachment of these fluorescent tags to biomolecules that have been metabolically or genetically engineered to contain an alkyne group. This bioorthogonal ligation strategy ensures that the fluorescent tag is attached only to the intended target, minimizing background signal and enhancing imaging quality. imperial.ac.uk

Strategies for Site-Specific Bioconjugation

Site-specific bioconjugation is a powerful tool for creating well-defined protein-drug conjugates, immobilizing enzymes, and studying protein function. (3-Azidopropyl)dimethylamine is instrumental in strategies that aim to achieve precise control over the location of modification on a biomolecule.

The azide group of (3-azidopropyl)dimethylamine is a key component in the site-specific labeling of proteins and nucleic acids. epo.orgresearchgate.netnih.gov This is often achieved by introducing an alkyne-containing unnatural amino acid into a protein at a specific site using genetic code expansion techniques. plos.org The azide-containing probe, synthesized using (3-azidopropyl)dimethylamine, can then be attached to the protein via CuAAC. plos.org This method has been used to conjugate fluorescent dyes and biotin to enzymes with retained catalytic activity. plos.org

Similarly, nucleic acids can be labeled using enzymatic methods. nih.gov For example, DNA methyltransferases can be used with synthetic cofactor analogues to introduce functional groups into specific DNA sequences. nih.gov An azide-containing reporter group can then be attached via click chemistry, a process facilitated by reagents like (3-azidopropyl)dimethylamine. This allows for the sequence-specific labeling of DNA for various applications. nih.gov Another approach involves the use of azide-containing nucleoside analogues, such as 5-(3-Azidopropyl)-2'-deoxyuridine, which can be incorporated into DNA and subsequently labeled. jenabioscience.com

Table 2: Site-Specific Labeling Strategies Involving Azide-Alkyne Chemistry

| Biomolecule | Labeling Method | Key Reagents |

|---|---|---|

| Protein | Genetic incorporation of unnatural amino acid followed by CuAAC | Alkyne-containing amino acid, Azide-functionalized probe |

| DNA | Enzymatic modification with cofactor analogues and click chemistry | DNA methyltransferase, Azide-containing reporter |

| DNA | Incorporation of modified nucleosides | 5-(3-Azidopropyl)-2'-deoxyuridine |

Immobilization of Biological Molecules (e.g., Enzymes, Ligands)

Immobilizing enzymes and other biological molecules onto solid supports offers several advantages, including increased stability, reusability, and the ability to be used in continuous processes. gcwgandhinagar.comnih.govhugendubel.info (3-Azidopropyl)dimethylamine can be used to functionalize surfaces with azide groups. These azide-modified surfaces can then be used to immobilize alkyne-containing biomolecules via click chemistry.

For example, silica (B1680970) particles have been functionalized with (3-azidopropyl)triethoxysilane to introduce azide groups on their surface. escholarship.org These particles were then used to immobilize a conjugated oligoelectrolyte through a copper-catalyzed "click" reaction. escholarship.org This covalent immobilization strategy provides a stable and specific attachment of the biomolecule to the support. gcwgandhinagar.com

Bioaffinity-based immobilization is another powerful technique where the specific interaction between a biomolecule and a ligand is exploited. nih.gov While not a direct application of (3-azidopropyl)dimethylamine, the principles of specific recognition are shared with the bioorthogonal reactions it enables. The covalent nature of the bond formed through click chemistry offers a more permanent immobilization compared to some non-covalent bioaffinity methods. gcwgandhinagar.comcorning.com

Development of Multifunctional Linkers for Chemical Probes

(3-Azidopropyl)dimethylamine can be incorporated into the design of multifunctional linkers for chemical probes. nih.gov These linkers can possess multiple functionalities, allowing for the connection of different molecular entities or for the introduction of specific properties into the final probe. The azidopropyl group serves as a versatile handle for conjugation, while the dimethylamine can influence solubility or act as a catalytic group in certain contexts. The development of such linkers is crucial for constructing sophisticated probes for a wide range of applications in chemical biology. nih.gov

Catalysis and Ligand Development from 3 Azidopropyl Dimethylamine Derivatives

Synthesis of Ligands for Transition Metal Catalysis

The primary route for synthesizing ligands from (3-azidopropyl)dimethylamine (B6283571) derivatives involves the CuAAC reaction. This reaction forms a stable 1,2,3-triazole ring by coupling the azide (B81097) group with a terminal alkyne. This strategy is widely employed to construct polydentate ligands, which can then coordinate with transition metals to form catalytically active complexes. The resulting triazole ring is not merely a linker but can actively participate in the coordination of the metal center, influencing the electronic properties and stability of the catalyst.

A significant class of ligands synthesized using azide precursors are tripodal amine ligands, which are particularly effective in accelerating CuAAC reactions. These ligands typically feature a central tertiary amine atom from which three arms extend to coordinate a copper(I) ion. sigutlabs.com The design principle involves creating a coordination environment that stabilizes the catalytically active Cu(I) oxidation state against disproportionation and oxidation while leaving a coordination site available for the alkyne substrate. sigutlabs.comnih.gov

The synthesis of these ligands often starts with a tripodal amine core bearing three terminal alkyne groups. This core is then reacted with an azide, such as a derivative of (3-azidopropyl)dimethylamine, via CuAAC to generate the final tripodal tris(triazolyl)amine ligand. The properties of the resulting ligand, such as solubility and steric bulk, can be fine-tuned by selecting different azide building blocks. For instance, tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), a highly water-soluble and effective ligand for CuAAC in biological systems, is synthesized from tripropargylamine (B1585275) and 3-azido-1-propanol. researchgate.net This modular approach allows for the creation of a diverse library of ligands with tailored properties for specific catalytic applications.

The stability of the copper-ligand complex and its performance are critical for efficient catalysis. Research has shown that the structure of tripodal amine ligands significantly impacts both the rate of the CuAAC reaction and the stability of the Cu(I) catalyst. nih.gov Factors such as the length of the chelate arms, the nature of the donor groups (e.g., triazolyl, pyridyl), and steric hindrance play crucial roles. nih.govrsc.org

A comprehensive study of twenty-one different tripodal ligands revealed a general trend: ligands that form less stable complexes, for example by having shorter chelate arms or reduced steric bulk, tend to promote faster CuAAC reactions. nih.govrsc.org However, this increased reactivity often comes at the cost of lower stability, leading to faster oxidation of the Cu(I) center, which deactivates the catalyst. rsc.org The mechanism is believed to involve the formation of di- or even tri-copper acetylide intermediates, which are more active than mono-copper species. Ligands with shorter chelate arms (forming five-membered rings) were found to stabilize these highly active multi-copper intermediates more effectively than those with longer arms (forming six- or seven-membered rings). nih.govrsc.org

This trade-off between catalytic activity and stability is a key consideration in ligand design. For applications in biological systems, where oxidizing conditions are prevalent, a balance must be struck to ensure the catalyst remains active for a sufficient duration. The stability of Cu(II) complexes with various ligands has also been studied extensively, with stability constants (log K) being a key parameter for comparison. rsc.org For example, a tacn-based ligand bearing two methylthiazolyl arms (no2th) forms a highly stable Cu(II) complex with a log K value of 20.77. rsc.org

Table 1: Comparison of Tripodal Ligand Performance in CuAAC

| Ligand Type | Chelate Ring Size | Donor Groups | Relative CuAAC Activity | Stability against Oxidation | Key Finding |

| 1 | rsc.orgrsc.orgrsc.org | Tr, Tr, Tr | High | Low | Promotes formation of highly active di/tri-Cu(I) acetylides but is prone to oxidation. nih.govrsc.org |

| 2 | ens-lyon.frens-lyon.frens-lyon.fr | Tr, Tr, Tr | Low | High | Forms stable mono-Cu(I) adducts, leading to lower catalytic activity. nih.govrsc.org |

| 4 | rsc.orgrsc.orgens-lyon.fr | Tr, Tr, Tr | Moderate | Moderate | Shows a small amount of di-Cu(I)-acetylide formation. nih.govrsc.org |

| 9 | ens-lyon.frens-lyon.frens-lyon.fr | Tr, Py, Py | Low | High | Increased stability due to ligand structure, but lower activity. nih.govrsc.org |

Tr = triazolyl, Py = pyridyl. Data synthesized from research findings. nih.govrsc.org

Applications in Organocatalysis (where applicable)

While the primary use of (3-azidopropyl)dimethylamine derivatives is in forming ligands for metal catalysis, the inherent functionalities can also be applied in organocatalysis. Organocatalysts are small, metal-free organic molecules that can accelerate chemical reactions. The dimethylamine (B145610) group is a well-known basic functional group used in catalysts like 4-(dimethylamino)pyridine (DMAP).

Derivatives of (3-azidopropyl)dimethylamine can be incorporated into organocatalytic scaffolds. For instance, the azide group can be used to "click" an organocatalytic moiety onto a larger structure or a solid support. uab.catnih.gov Research has explored the functionalization of silica (B1680970) monoliths with a DMAP derivative for use in heterogeneous flow catalysis. The synthesis involved preparing 3-(azidopropyl)trimethoxysilane, which was then grafted onto the silica surface to provide azide functionalities for the subsequent click reaction with an alkyne-modified DMAP organocatalyst. nih.govacs.org

Furthermore, chiral imidazolidinone organocatalysts, a class of catalysts developed by MacMillan, have been synthesized with azide-containing side chains. For example, (2R,5S)-3-(3-Azidopropyl)-2-tert-butyl-5-methylimidazolidin-4-one was prepared to combine organocatalysis with photocatalysis, demonstrating the versatility of the azidopropyl group in creating multifunctional catalytic systems. uni-regensburg.de

Immobilization of Catalytic Species onto Supports

A major advantage of using (3-azidopropyl)dimethylamine and its silane (B1218182) derivatives, like (3-azidopropyl)trimethoxysilane (AzPTES), is the ability to immobilize homogeneous catalysts onto solid supports. ens-lyon.fruab.cat This process, often called heterogenization, combines the high selectivity and activity of homogeneous catalysts with the practical benefits of heterogeneous catalysts, such as easy separation from the reaction mixture and potential for recycling. rsc.org

The most common strategy involves functionalizing the surface of a solid support, such as silica beads, magnetic nanoparticles, or porous polymers, with azide groups. uni-regensburg.de This is typically achieved by treating the support with (3-azidopropyl)trimethoxysilane, which reacts with surface hydroxyl groups to form a stable covalent linkage. uab.catnih.gov The resulting azide-functionalized support is then ready to be used as a platform for catalyst immobilization.

A homogeneous catalyst, which has been pre-functionalized with a terminal alkyne group, can then be covalently attached to the support via the CuAAC "click" reaction. This method is highly efficient and specific, ensuring that the catalyst is securely anchored without altering its fundamental catalytic core. uni-regensburg.de This approach has been successfully used to immobilize a variety of catalysts, including ruthenium and iridium-based molecular catalysts for CO2 conversion and photocatalysts for organic synthesis. ethz.ch

Computational and Theoretical Studies of 3 Azidopropyl Dimethylamine

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of (3-Azidopropyl)dimethylamine (B6283571). These studies provide detailed information on electron distribution, orbital energies, and the nature of chemical bonds.

Research on small organic azides and related structures using DFT models like B3LYP/6-311G** offers a framework for understanding the azide (B81097) moiety in more complex molecules. mdpi.com The geometry of the azide group is a key focus. Theoretical calculations on molecules like hydrazoic acid, methyl azide, and the larger 3'-azido-3'-deoxythymidine (AZT) show that the azide N-N-N bond angle is not perfectly linear, indicating an asymmetric chain structure. mdpi.com For instance, the calculated ∠N-N-N angle is 171.5° in HN₃ and 173.6° in AZT, suggesting that the terminal dimethylamine (B145610) group in (3-Azidopropyl)dimethylamine would similarly induce a slight bend in the azide chain. mdpi.com

Hirshfeld charge analysis, a method for partitioning electron density among atoms, reveals how charge is distributed across the molecule. In studies of simple azides, the terminal nitrogen atom (N₃) is typically more negatively charged than the central nitrogen (N₂), and the charge distribution is influenced by the attached R-group. mdpi.com The electron-donating nature of the propyl chain in (3-Azidopropyl)dimethylamine would influence the charge allocation on the azide group. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. They visualize the charge distribution from the perspective of an approaching reactant, highlighting regions of positive and negative potential. For an azide, these maps typically show a negative potential around the terminal nitrogen atom, indicating its nucleophilic character.

Frontier Molecular Orbital (FMO) theory is crucial for understanding bonding and reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. For alkyl azides, the electron-donating alkyl group tends to increase the energy of both the HOMO and LUMO compared to azides with electron-withdrawing substituents. mdpi.com This has direct implications for reactions like 1,3-dipolar cycloadditions, where the energy gap between the azide's LUMO and a reactant's HOMO can determine the reaction rate. mdpi.comnih.gov

Table 1: Comparison of Calculated Azide Group Geometries in Related Molecules This table presents representative data from DFT calculations on similar azide-containing molecules to infer the likely structural parameters of (3-Azidopropyl)dimethylamine.

| Compound | Calculation Method | ∠N-N-N Angle (°) | N₁-N₂ Bond Length (Å) | N₂-N₃ Bond Length (Å) |

| Hydrazoic Acid (HN₃) | B3LYP/6-311G | 171.5 | 1.24 | 1.13 |

| Methyl Azide (CH₃N₃) | B3LYP/6-311G | 173.2 | 1.24 | 1.13 |

| AZT | B3LYP/6-311G** | 173.6 | 1.24 | 1.13 |

Source: Data derived from studies on small azide compounds. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

(3-Azidopropyl)dimethylamine is a flexible molecule due to the presence of several single bonds in its propyl chain. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the molecule's three-dimensional shapes and dynamic behavior. mdpi.comwikipedia.org

Conformational analysis aims to identify the different stable spatial arrangements (conformers or rotamers) of the molecule and their relative energies. This is typically done by systematically rotating the molecule around its single bonds and calculating the potential energy at each step. For (3-Azidopropyl)dimethylamine, the key rotatable bonds are the C-C bonds of the propyl backbone and the C-N bond connecting to the dimethylamine group. The results of such an analysis would yield a potential energy surface, identifying the lowest-energy (most populated) conformations.

Table 2: Key Rotatable Bonds in (3-Azidopropyl)dimethylamine for Conformational Analysis

| Bond | Description | Expected Conformers |

| N₃-CH₂ | Rotation of the azide group relative to the propyl chain | --- |

| CH₂-CH₂ | Rotation around the central C-C bond | Gauche, Anti |

| CH₂-N(CH₃)₂ | Rotation of the dimethylamine group relative to the propyl chain | --- |

Molecular dynamics (MD) simulations provide a view of the molecule's movement over time. wikipedia.org In an MD simulation, Newton's equations of motion are solved for all atoms in the system, governed by a molecular mechanical force field (e.g., AMBER, GROMOS). mdpi.com This allows researchers to observe how the molecule flexes, vibrates, and rotates, and how it interacts with its environment, such as solvent molecules. mdpi.comwikipedia.org For (3-Azidopropyl)dimethylamine, an MD simulation could reveal the timescales of transitions between different conformations, the flexibility of the alkyl chain, and the solvent accessibility of the reactive azide and basic dimethylamine functional groups. Such simulations are crucial for understanding how the molecule's shape and dynamics influence its properties and reactivity in a realistic solution-phase environment. mdpi.comjapsonline.com

Prediction of Reactivity and Mechanistic Pathways (e.g., azidocarbenium ion intermediates)

Theoretical calculations are extensively used to predict the reactivity of molecules and to map out the detailed step-by-step mechanisms of chemical reactions. This involves calculating the energies of reactants, products, transition states, and intermediates. frontiersin.org

A significant area of theoretical investigation relevant to azides is the formation and reaction of azidocarbenium ions. sorbonne-universite.fr While long considered a transient intermediate in reactions like the Schmidt rearrangement, computational studies have explored its potential as a trappable species for synthesis. sorbonne-universite.frmdpi.com For example, the reaction of an aldehyde with a Lewis acid and a silyl (B83357) azide can generate an azidocarbenium intermediate. sorbonne-universite.fr

DFT calculations can be used to model the entire reaction coordinate for the formation of an azide from such an intermediate. By calculating the Gibbs free energies (ΔG) of all species along the pathway, chemists can determine the favorability of each step and the height of the activation energy barriers. researchgate.net Theoretical studies have shown that the azidocarbenium ion can be a distinct intermediate in a potential energy well, stable enough to be intercepted by various nucleophiles. sorbonne-universite.fr This avoids rearrangement pathways that lead to nitrogen loss. sorbonne-universite.fr

Table 3: Illustrative Energy Profile for a Hypothetical Reaction Involving an Azidocarbenium Ion This table conceptualizes the type of data generated from DFT calculations for a reaction mechanism.

| Reaction Step | Species | Relative Gibbs Free Energy (ΔG, kcal/mol) | Description |

| 1 | Reactants (Aldehyde + Silyl Azide) | 0.0 | Starting materials |

| 2 | Transition State 1 | +15.2 | Energy barrier to form the intermediate |

| 3 | Azidocarbenium Ion Intermediate | +5.7 | A stable, but reactive, intermediate |

| 4 | Transition State 2 (Nucleophilic attack) | +12.5 | Energy barrier for the trapping step |

| 5 | Products (e.g., gem-diazide) | -10.8 | Final, stable product |

Note: The energy values are hypothetical and for illustrative purposes only.

Structure-Reactivity Relationship Modeling (Theoretical Aspects)

Computational chemistry provides a quantitative basis for understanding structure-reactivity relationships. By modeling a series of related compounds, theoretical parameters can be correlated with experimentally observed reactivity, providing predictive power.